(2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid: is an organic compound belonging to the class of phenoxyacetic acid derivatives. These compounds are characterized by the presence of an anisole group linked to an acetic acid or its derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid typically involves the reaction of 4-ethylphenol with 3-phenylpropanoic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the continuous addition of reactants, temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the phenoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors. It is used in research to understand its effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Phenoxyacetic acid derivatives: These compounds share a similar structure with (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid and exhibit comparable chemical properties.
Phenylpropanoic acids: These compounds have a similar backbone structure and are used in similar applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H18O3/c1-2-13-8-10-15(11-9-13)20-16(17(18)19)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,18,19)/t16-/m0/s1 |
InChI Key |
CJMVTSLLWMPEKQ-INIZCTEOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)O[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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